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Compound of Interest

Compound Name: 2-(1H-imidazol-1-yl)benzaldehyde

Cat. No.: B132893

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2-(1H-imidazol-1-yl)benzaldehyde and its derivatives. This class of compounds holds
significant interest in medicinal chemistry due to the versatile biological activities associated
with both the imidazole and benzaldehyde moieties. This document outlines the key
spectroscopic techniques used for their structural elucidation, including Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and
Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data
interpretation are provided to assist researchers in their characterization efforts.

Introduction

2-(1H-imidazol-1-yl)benzaldehyde is a heterocyclic aromatic compound featuring an
imidazole ring linked to a benzaldehyde scaffold at the ortho position. The unique electronic
and structural properties arising from the combination of these two pharmacophores make its
derivatives promising candidates for drug discovery programs. Imidazole-containing
compounds are known to exhibit a wide range of biological activities, including antifungal,
antibacterial, anticancer, and anti-inflammatory properties. The aldehyde functional group
provides a reactive handle for further synthetic modifications, allowing for the generation of
diverse chemical libraries for biological screening.
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Accurate structural characterization is paramount in the development of new chemical entities.
This guide focuses on the application of modern spectroscopic techniques to unambiguously
determine the structure and purity of 2-(1H-imidazol-1-yl)benzaldehyde derivatives.

Spectroscopic Data

While a complete set of experimentally verified spectroscopic data for 2-(1H-imidazol-1-
yl)benzaldehyde is not readily available in a single comprehensive source, this section
provides data for the closely related isomer, 4-(1H-imidazol-1-yl)benzaldehyde, for comparative
purposes, alongside expected characteristic data for the 2-isomer based on general
spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules.

Table 1: TH NMR Spectroscopic Data of 4-(1H-imidazol-1-yl)benzaldehyde (400 MHz, CDCI3)[1]

Chemical Shift (9,

Multiplicity Number of Protons  Assignment
ppm)
10.05 s 1H Aldehyde CHO
Aromatic CH (ortho to
8.03 d,J=8.6 Hz 2H
CHO)
7.99 S 1H Imidazole C2-H
Aromatic CH (ortho to
7.60 d,J=8.6 Hz 2H )
Imidazole)
7.39 m 1H Imidazole C4/C5-H
7.26 m 1H Imidazole C4/C5-H

Table 2: 13C NMR Spectroscopic Data of 4-(1H-imidazol-1-yl)benzaldehyde (100.6 MHz,
CDCI3)[1]
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Chemical Shift (6, ppm) Assignment

190.48 Aldehyde C=0

141.60 Aromatic C (ipso to Imidazole)
135.28 Imidazole C2

134.84 Aromatic C (ipso to CHO)
131.48 Aromatic CH (ortho to Imidazole)
131.23 Imidazole C4/C5

120.97 Aromatic CH (ortho to CHO)
117.54 Imidazole C4/C5

For the 2-(1H-imidazol-1-yl)benzaldehyde isomer, the aromatic protons would exhibit a more
complex splitting pattern due to the ortho substitution, and the chemical shifts of the
benzaldehyde ring carbons and protons would be different due to the change in the electronic
environment. The aldehyde proton is expected to resonate in a similar downfield region (& 9-10

ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for Imidazole-Benzaldehyde Derivatives
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Wavenumber (cm~?) Intensity Assignment
3150-3100 Medium-Weak Imidazole C-H stretch
3080-3010 Medium-Weak Aromatic C-H stretch
] Aldehyde C-H stretch (often

2850-2750 Medium-Weak

appears as a doublet)

Aldehyde C=0 stretch
1710-1685 Strong )

(conjugated)
1610-1580 Medium-Strong Aromatic C=C stretch
1550-1450 Medium-Strong Imidazole ring stretching

For 4-(1H-imidazol-1-yl)benzaldehyde, characteristic peaks have been reported at 3138 cm~1
(Caryl—H str), 3109 cm~* (Caryl—H str), 2818 and 2746 cm~! (=C—H aldehyde Fermi doublet
str), 1676 cm~* (C=0 str), and 1604 cm~! (arom. C=C str)[1]. Similar characteristic absorptions
are expected for the 2-isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2-(1H-imidazol-1-yl)benzaldehyde (C10HsN20), the expected molecular ion
peak [M]* would be at m/z 172.18.

Table 4: Expected Mass Spectrometry Fragmentation for 2-(1H-imidazol-1-yl)benzaldehyde

m/z Fragment lon Description

172 [C10HsN20]* Molecular lon

171 [C10H7N20]* Loss of H radical

144 [CoHsN2]* Loss of CO

117 [C7HsN2]* Loss of CHO and HCN
20 [CeHaN]* Further fragmentation
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Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Aromatic and heterocyclic compounds like 2-(1H-imidazol-1-yl)benzaldehyde are expected to
show characteristic absorption bands. For imidazole-2-carboxaldehyde, two strong absorption
bands have been reported in the ranges of 220-250 nm and 270-300 nm[2]. Similar absorption
maxima are anticipated for the 2-(1H-imidazol-1-yl)benzaldehyde derivative.

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques.

NMR Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

e Sample Preparation:
o Weigh 5-10 mg of the purified 2-(1H-imidazol-1-yl)benzaldehyde derivative.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-de) in a clean NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).
» Data Acquisition:

o H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-
to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay
of 1-2 seconds, and a pulse angle of 30-45 degrees.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans is typically required. Typical parameters include a spectral width of 200-
220 ppm and a relaxation delay of 2-5 seconds.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the *H NMR signals and reference the chemical shifts to
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TMS.

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

o ATR-FTIR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure
good contact between the sample and the crystal by applying pressure.

o KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder.
Press the mixture into a transparent pellet using a hydraulic press.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm~1. A background
spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted
from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

Instrumentation: A mass spectrometer, such as one with an Electron lonization (EI) source
coupled to a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction: Introduce a small amount of the sample into the ion source, either
directly via a solids probe or after separation by gas chromatography (GC-MS).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the molecular structure.

Potential Biological Activities and Signaling
Pathways
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While specific biological data for 2-(1H-imidazol-1-yl)benzaldehyde is limited, derivatives of
both imidazole and benzaldehyde are known to possess a wide array of pharmacological
activities. This suggests that this class of compounds could be valuable starting points for drug
discovery.
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Conclusion

The spectroscopic characterization of 2-(1H-imidazol-1-yl)benzaldehyde derivatives is
essential for advancing their development as potential therapeutic agents. This guide provides
a foundational framework for researchers, detailing the key spectroscopic techniques, expected
data, and standardized experimental protocols. While specific data for the 2-isomer is still
emerging, the comparative data from the 4-isomer and the general principles outlined herein
offer a robust starting point for structural elucidation. The diverse biological activities of related
imidazole compounds underscore the therapeutic potential of this scaffold, warranting further
investigation and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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